N-(4-amino-2-((2-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Description

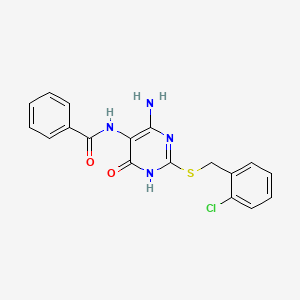

The compound N-(4-amino-2-((2-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a pyrimidinone derivative featuring a 2-chlorobenzylthio substituent at position 2, a benzamide group at position 5, and amino and oxo functional groups at positions 4 and 6, respectively.

Properties

IUPAC Name |

N-[4-amino-2-[(2-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2S/c19-13-9-5-4-8-12(13)10-26-18-22-15(20)14(17(25)23-18)21-16(24)11-6-2-1-3-7-11/h1-9H,10H2,(H,21,24)(H3,20,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJQEBYBFXYIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=CC=C3Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological effects, and relevant research findings.

Compound Overview

Chemical Structure and Properties:

- Molecular Formula: C18H15ClN4O2S

- Molecular Weight: 386.85 g/mol

- CAS Number: 888415-54-1

The compound features a dihydropyrimidine ring substituted with a chlorobenzyl thio group and an amide moiety, contributing to its biological activity.

Antidiabetic Potential

Research indicates that benzamide derivatives exhibit promising antidiabetic properties. In particular, studies have shown that compounds similar to this compound can inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase.

Key Findings:

-

Inhibition of Enzymes:

- Molecular dynamics simulations have validated the inhibitory potential against α-glucosidase and α-amylase, suggesting that structural modifications enhance binding affinity and activity .

- The presence of electron-donating and withdrawing groups on the phenyl ring significantly influences the inhibitory activity of related compounds.

- Structure Activity Relationship (SAR):

Antitumor Activity

Recent studies have also explored the antitumor potential of pyrimidine derivatives. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation.

Case Studies:

- In Vitro Studies:

Research Findings Summary

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties :

- Lipophilicity : The 2-chlorobenzylthio group in the target compound likely confers higher lipophilicity compared to alkylthio analogs (e.g., ethylthio, butylthio), which may enhance membrane permeability but reduce aqueous solubility.

- Melting Points : Melting points correlate with molecular symmetry and intermolecular interactions. For example, compound 19 (benzylthio) exhibits a higher melting point (248°C) than compound 26 (butylthio, 224–227°C), suggesting stronger crystal packing in the former .

Synthetic Yields :

- Yields for analogs range from 56% (compound 27 , hexylthio) to 88% (compound IX , nitrobenzenesulfonamide). The target compound’s absence of a sulfonamide group (replaced by benzamide) may influence reactivity and purification efficiency .

Biological Implications: Sulfonamide vs. Benzamide: Sulfonamide-containing analogs (e.g., compounds VII, IX, 19) are associated with broader-spectrum antibacterial activity due to their ability to mimic para-aminobenzoic acid (PABA) and inhibit folate synthesis. The benzamide group in the target compound may shift selectivity toward kinase or protease targets . Halogen Effects: The 2-chlorobenzyl group in the target compound could enhance target binding via halogen bonding, a feature absent in non-halogenated analogs like compound 19 .

Structural Analogues in Broader Context

A. Heterocyclic Derivatives ():

Compounds such as N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (ID 15) and 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (ID 45) share the benzamide-thioether scaffold but incorporate heterocycles (thiophene, thiazole) instead of pyrimidinone cores. These modifications alter electronic properties and bioavailability .

B. Trispyrimidonamides ():

Complex derivatives like 5-Benzamido-N-(1-(sec-butyl)-2-((1-isobutyl-2-(methylcarbamoyl)-6-oxo-1,6-dihydropyrimidin-5-yl)carbamoyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-(4-hydroxybenzyl)-6-oxo-1,6-dihydropyrimidin-2-carboxamid feature multiple pyrimidinone units. These molecules are designed as α-helix mimetics for protein-protein interaction inhibition, highlighting the versatility of the pyrimidinone scaffold in drug discovery .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrimidine core via condensation of thiourea derivatives with β-keto esters under acidic conditions.

- Step 2 : Introduction of the 2-chlorobenzylthio group via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) .

- Step 3 : Final benzamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane .

Optimization Tips: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and adjust pH to 7–8 during amidation to minimize side products. Purity is enhanced via recrystallization (ethanol/water) .

Q. Which spectroscopic techniques are critical for structural validation?

- NMR :

- ¹H NMR : Look for key signals: δ 8.2–8.5 ppm (pyrimidine NH), δ 7.3–7.6 ppm (chlorobenzyl aromatic protons), δ 4.3–4.5 ppm (SCH2) .

- ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and pyrimidine carbons at 155–165 ppm .

- MS : ESI-MS typically shows [M+H]+ at m/z 431.85 (calculated) .

- IR : Validate thioether (C-S stretch ~700 cm⁻¹) and amide (N-H bend ~1600 cm⁻¹) groups .

Q. What are the common impurities observed during synthesis, and how are they addressed?

- Impurity 1 : Unreacted pyrimidine intermediates (e.g., 6-oxo-1,6-dihydropyrimidine derivatives). Mitigate via column chromatography (silica gel, eluent: CH2Cl2/MeOH 95:5) .

- Impurity 2 : Over-oxidation of the thioether to sulfoxide. Use inert atmospheres (N2/Ar) and avoid excess oxidizing agents .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity or optimizing synthetic pathways?

- Reaction Mechanism Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map energy barriers for key steps like thioether formation .

- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction yields (e.g., DMF vs. THF) .

- Docking Studies : Preliminary molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., kinases) to guide structural modifications .

Q. How should researchers resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in IC50 values (e.g., 10 µM vs. 50 µM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration, pH).

- Methodology :

- Standardize assays using controls (e.g., staurosporine for kinase inhibition).

- Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Cross-reference with structural analogs (e.g., nitrobenzyl vs. chlorobenzyl derivatives) to identify SAR trends .

Q. What strategies improve the compound’s stability in biological assays?

- pH Adjustment : Buffers (PBS, pH 7.4) reduce hydrolysis of the pyrimidine ring.

- Light Sensitivity : Store solutions in amber vials to prevent photodegradation of the thioether group.

- Metabolic Stability : Incorporate deuterium at labile positions (e.g., NH2 groups) to slow CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.